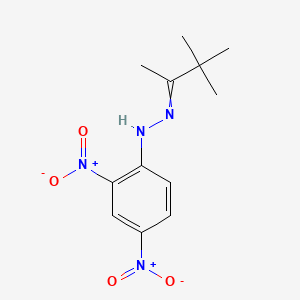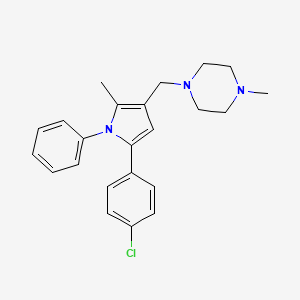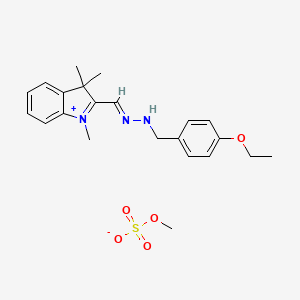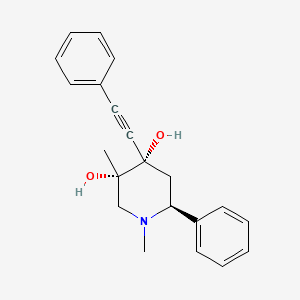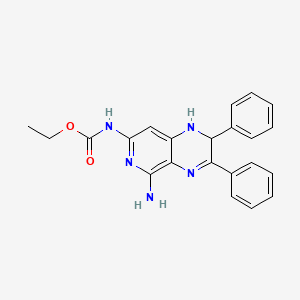
Uridine, 2',3'-dideoxy-2',3'-difluoro-5-methyl-5'-O-(triphenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- is a fluorinated nucleoside analogue. . The incorporation of fluorine atoms into the nucleoside structure can significantly alter its chemical and biological properties, making it a valuable compound for various scientific research applications.
准备方法
The synthesis of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- involves multiple steps. One common synthetic route includes the fluorination of uridine derivatives. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Industrial production methods may involve large-scale synthesis using similar fluorination techniques, with optimization for yield and purity.
化学反应分析
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated nucleoside analogues.
Biology: The compound serves as a probe for studying enzymatic functions and interactions with biological macromolecules.
Medicine: Due to its potential antiviral and anticancer properties, it is investigated for therapeutic applications.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
作用机制
The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, altering their activity. The compound may inhibit viral replication or cancer cell proliferation by interfering with nucleic acid synthesis or other critical cellular processes .
相似化合物的比较
Similar compounds to Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- include other fluorinated nucleoside analogues such as:
- Uridine, 2’,3’-dideoxy-2’-fluoro-5-methyl-
- Uridine, 2’,3’-dideoxy-2’-(hydroxymethyl)-5-methyl-
These compounds share similar structural features but differ in the specific positions and types of fluorine substitutions. The unique combination of fluorine atoms and the triphenylmethyl group in Uridine, 2’,3’-dideoxy-2’,3’-difluoro-5-methyl-5’-O-(triphenylmethyl)- imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
132776-17-1 |
|---|---|
分子式 |
C29H26F2N2O4 |
分子量 |
504.5 g/mol |
IUPAC 名称 |
1-[(2R,3S,4R,5R)-3,4-difluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26F2N2O4/c1-19-17-33(28(35)32-26(19)34)27-25(31)24(30)23(37-27)18-36-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,32,34,35)/t23-,24-,25-,27-/m1/s1 |
InChI 键 |
XDQXGKSNJJSNKN-DLGLWYJGSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)F |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


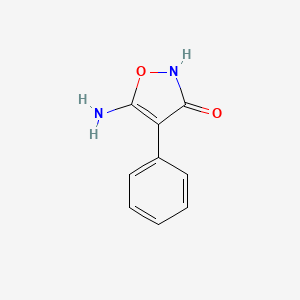
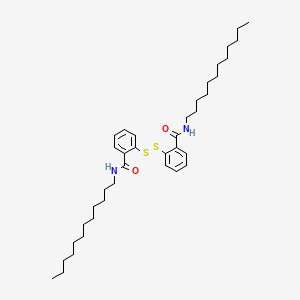
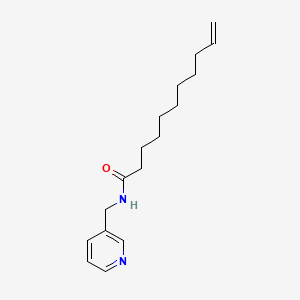
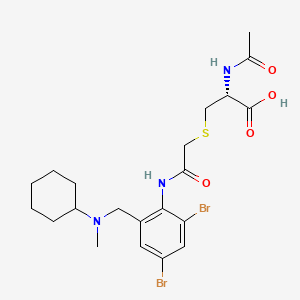
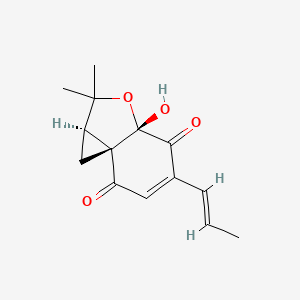
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)
